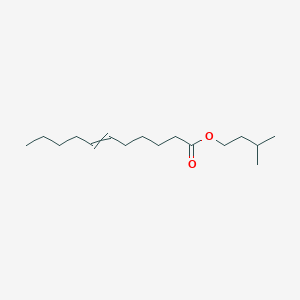

Undecenoic acid, 3-methylbutyl ester

Description

Properties

IUPAC Name |

3-methylbutyl undec-6-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-4-5-6-7-8-9-10-11-12-16(17)18-14-13-15(2)3/h7-8,15H,4-6,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPZGQNSTVDGJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCCCCC(=O)OCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50864331 | |

| Record name | 3-Methylbutyl undec-6-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50864331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12262-03-2 | |

| Record name | Undecenoic acid, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopentyl undecenoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

Introduction

Undecenoic acid, 3-methylbutyl ester (also known as iso-amyl 10-undecenoate) is an ester derived from undecenoic acid, a fatty acid recognized for its bioactive properties. This compound has garnered interest due to its potential applications in pharmaceuticals and cosmetics, particularly for its antifungal and antibacterial activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, efficacy in various applications, and relevant research findings.

- Chemical Formula: CHO

- Molecular Weight: 254.4082 g/mol

- CAS Registry Number: 10214-27-4

- IUPAC Name: 10-Undecenoic acid, 3-methylbutyl ester

The structure of this compound features a long carbon chain with a double bond, contributing to its unique biological properties. This compound is typically synthesized through the esterification of undecenoic acid with 3-methylbutanol.

Antifungal Activity

Undecenoic acid has been extensively studied for its antifungal properties, particularly against Candida albicans and dermatophytes responsible for skin infections. The mechanism of action involves:

- Inhibition of Morphogenesis: Research indicates that undecenoic acid inhibits the conversion of yeast forms to hyphal forms in Candida albicans, which are associated with pathogenicity. This inhibition is linked to the disruption of fatty acid biosynthesis essential for fungal growth .

- Clinical Efficacy: In clinical studies, undecenoic acid has shown efficacy comparable to conventional antifungal agents such as azoles and allylamines in treating conditions like athlete's foot and ringworm. A review of placebo-controlled trials highlighted its effectiveness in alleviating symptoms associated with fungal infections .

Antibacterial Properties

Recent studies have also explored the antibacterial effects of undecenoic acid and its derivatives. The fatty acids exhibit significant antimicrobial activity against various bacterial strains. The structure-activity relationship suggests that longer carbon chains enhance antibacterial potency .

Case Studies

- Treatment of Tinea Versicolor: A case study involving the application of undecenoic acid for tinea versicolor demonstrated a reduction in fungal load and symptom relief. Patients reported significant improvement after topical administration over several weeks .

- Denture Liners Study: In a study examining denture liners containing undecenoic acid, researchers found that the compound effectively inhibited Candida albicans morphogenesis. This property is crucial in preventing denture-related stomatitis .

Table: Summary of Biological Activities

Scientific Research Applications

Applications in the Fragrance Industry

Undecenoic acid, 3-methylbutyl ester is utilized in the fragrance industry due to its floral and waxy scent profile. Its unique olfactory characteristics make it suitable for incorporation into perfumes and scented products. The compound's volatility allows for effective diffusion of fragrance in various formulations.

Biological Activities

Research indicates that undecenoic acid derivatives exhibit significant biological activities:

- Antifungal Properties : Undecenoic acid has been studied for its antifungal effects, particularly against Candida species. The ester form may enhance these properties due to increased lipophilicity, which facilitates membrane penetration.

- Anti-inflammatory Effects : Preliminary studies suggest potential anti-inflammatory properties, although further research is required to elucidate these effects fully.

Lubricant Base Stocks

This compound has been evaluated for its properties as a potential lubricant base stock. Traditional mineral oil-based lubricants pose environmental risks due to toxicity and poor biodegradability. In contrast, esters derived from natural sources like undecenoic acid offer a more sustainable alternative:

- Biodegradability : These esters are more environmentally friendly compared to conventional lubricants, reducing pollution risks associated with lubricant use .

- Performance Characteristics : Studies have shown that polyol esters derived from undecenoic acid exhibit favorable lubricating properties, making them suitable for various industrial applications .

Case Studies

-

Antifungal Efficacy Study :

- A study conducted on the antifungal efficacy of undecenoic acid derivatives demonstrated significant inhibition of Candida species growth when tested in vitro. The results indicated that the ester form retained antifungal activity while enhancing membrane penetration capabilities.

- Lubricant Performance Evaluation :

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis

Undecenoic acid, 3-methylbutyl ester undergoes reversible hydrolysis in acidic conditions to yield undecenoic acid and 3-methylbutanol. The mechanism involves:

-

Protonation of the ester carbonyl oxygen, enhancing electrophilicity.

-

Nucleophilic attack by water, forming a tetrahedral intermediate.

-

Proton transfer and elimination of 3-methylbutanol.

-

Deprotonation to regenerate the catalyst and form undecenoic acid2 .

Reaction Conditions :

-

Catalyst: H₂SO₄ or HCl

-

Solvent: Excess water

-

Temperature: Reflux

| Reactants | Products | Key Observations |

|---|---|---|

| Ester + H₃O⁺/H₂O | Undecenoic acid + 3-methylbutanol | Reversible reaction; equilibrium driven by excess water . |

Base-Promoted Hydrolysis (Saponification)

In alkaline media, the ester cleaves irreversibly to form undecenoate salts and 3-methylbutanol:

-

Nucleophilic attack by hydroxide on the carbonyl carbon.

-

Elimination of 3-methylbutoxide, forming a carboxylate intermediate.

Reaction Conditions :

-

Base: NaOH or KOH

-

Solvent: Aqueous ethanol

| Reactants | Products | Key Observations |

|---|---|---|

| Ester + NaOH/H₂O | Sodium undecenoate + 3-methylbutanol | Reaction driven by deprotonation of the carboxylic acid . |

Reduction with Lithium Aluminum Hydride (LiAlH₄)

The ester reduces to two primary alcohols:

-

Hydride attack at the carbonyl carbon, forming an aldehyde intermediate.

-

Second hydride addition yields a primary alcohol (11-undecenol).

-

Concurrent reduction of the ester’s alkoxy group releases 3-methylbutanol .

Reaction Conditions :

-

Reagent: LiAlH₄ (excess)

-

Solvent: Dry ether

-

Temperature: 0°C to room temperature

| Reactants | Products | Key Observations |

|---|---|---|

| Ester + LiAlH₄ | 11-Undecenol + 3-methylbutanol | LiAlH₄ selectively reduces esters over isolated double bonds . |

Transesterification

The ester’s alkoxy group can be replaced by another alcohol under acidic or basic conditions:

-

Protonation of the carbonyl (acidic) or alkoxide formation (basic).

Reaction Conditions :

-

Acid Catalyst: H₂SO₄

-

Base Catalyst: NaOR'

-

Solvent: Excess alcohol

| Reactants | Products | Key Observations |

|---|---|---|

| Ester + ROH + H⁺ | New ester + 3-methylbutanol | Equilibrium controlled by alcohol excess . |

Grignard Reaction

Grignard reagents (e.g., RMgX) react twice with the ester to form tertiary alcohols:

-

Nucleophilic acyl substitution forms a ketone intermediate.

Example Reaction :

this compound + CH₃MgBr → 3° Alcohol (C₁₉H₃₆O) + 3-methylbutanol

| Reactants | Products | Key Observations |

|---|---|---|

| Ester + 2 RMgX | Tertiary alcohol + 3-methylbutanol | Requires stoichiometric Grignard reagent . |

Comparison with Saturated Esters

The unsaturated double bond in this compound influences reactivity:

Comparison with Similar Compounds

Comparison with Structural Analogs: Key Findings

Butanoic Acid, 3-Methylbutyl Ester

- Occurrence : Dominates in ripening bananas, constituting 18.7% of total esters at the color-turning stage but decreasing to 11.9% at full ripeness .

- Flavor Profile: Imparts sweet, fruity notes critical to banana aroma.

- Fermentation Dynamics: Co-fermentation with non-Saccharomyces yeasts (e.g., Lachancea thermotolerans) enhances its concentration by up to 26% when chitosan is added, demonstrating strain-specific responses .

- Biological Activity: Noted in antimicrobial co-cultures, though its role is secondary to compounds like 3-phenyllactic acid .

Octanoic Acid, 3-Methylbutyl Ester

- Wine Applications: Detected in smoke-tainted Cabernet Sauvignon wines, with significant variation between smoke treatments. Its presence correlates with "grape-like" and "fruity" descriptors .

- Fermentation : Rare in spontaneous fermentations but detectable in controlled co-fermentations (e.g., T. delbrueckii and S. cerevisiae), suggesting microbial synergy .

Acetic Acid, 3-Methylbutyl Ester

- Flavor Contribution : Adds floral and honey-like nuances to wines and fermented foods.

- Microbial Modulation : Increases by 17–26% in L. thermotolerans strains under chitosan treatment, contrasting with S. pombe, which shows a 49% reduction .

Data Tables: Comparative Analysis of 3-Methylbutyl Esters

Table 1: Occurrence and Concentration in Natural Products

Table 2: Fermentation-Induced Variability

Mechanistic and Functional Insights

- Chain Length and Flavor: Shorter-chain esters (e.g., butanoic acid derivatives) dominate fruity profiles, while longer-chain analogs (e.g., octanoic acid esters) contribute to complex, wine-like notes .

- Biosynthesis : Branched-chain esters like 3-methylbutyl esters are synthesized via esterification of alcohols with acyl-CoA intermediates, modulated by yeast alcohol acetyltransferases .

- Stability: Longer-chain esters (e.g., decanoic acid esters) exhibit greater stability during aging, whereas shorter analogs degrade faster, impacting flavor evolution .

Preparation Methods

Reaction Conditions and Catalysts

In a typical procedure, equimolar amounts of undecenoic acid and isoamyl alcohol are combined with a catalytic amount of sulfuric acid (0.5–2% w/w). The mixture is refluxed at 110–120°C for 6–12 hours under inert atmosphere to prevent oxidation of the double bond in undecenoic acid. A Dean-Stark trap may be employed to remove water, shifting the equilibrium toward ester formation. Yields range from 70–85%, depending on the purity of starting materials and reaction duration.

Challenges and Mitigation

-

Isomerization Risk : The α,β-unsaturation in undecenoic acid may undergo acid-catalyzed isomerization to internal alkenes. To suppress this, milder acids like p-toluenesulfonic acid (PTSA) or immobilized sulfonic acid resins are recommended.

-

Byproduct Formation : Partial dehydration of isoamyl alcohol to isoamylene is observed at elevated temperatures. Maintaining reaction temperatures below 130°C minimizes this side reaction.

Acyl Chloride Intermediate Method

For higher yields and faster kinetics, undecenoic acid can first be converted to its acyl chloride, which subsequently reacts with isoamyl alcohol. This two-step approach avoids equilibrium limitations inherent to Fischer esterification.

Synthesis of Undecenoyl Chloride

Undecenoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride [(COCl)₂] in anhydrous dichloromethane at 0–5°C. The reaction is exothermic, requiring controlled addition to prevent thermal degradation. After 2–4 hours, excess reagent and solvent are removed under vacuum, yielding undecenoyl chloride in >90% purity.

Esterification with Isoamyl Alcohol

The acyl chloride is slowly added to a cooled (0–5°C) solution of isoamyl alcohol and a base (e.g., pyridine or triethylamine) to scavenge HCl. Stirring at room temperature for 1–2 hours affords the ester in 85–92% yield. This method is particularly advantageous for acid-sensitive substrates, as it bypasses prolonged heating.

Enzymatic Esterification

Emerging biocatalytic methods offer greener alternatives to traditional acid-catalyzed processes. Lipases (e.g., Candida antarctica Lipase B) immobilized on silica or polymeric supports have shown promise in synthesizing unsaturated esters under mild conditions.

Optimization Parameters

-

Solvent System : Non-polar solvents like hexane or heptane enhance enzyme stability and substrate solubility.

-

Temperature : Reactions proceed optimally at 35–45°C, preserving both enzyme activity and alkene geometry.

-

Water Activity : Maintaining a water activity (aₙ) of 0.1–0.3 prevents hydrolysis of the ester product.

Yields of 60–75% are achievable after 24–48 hours, though scalability remains a challenge due to enzyme cost and reaction kinetics.

Comparative Analysis of Methods

| Parameter | Acid-Catalyzed | Acyl Chloride | Enzymatic |

|---|---|---|---|

| Yield (%) | 70–85 | 85–92 | 60–75 |

| Reaction Time (h) | 6–12 | 2–4 | 24–48 |

| Temperature Range (°C) | 110–120 | 0–25 | 35–45 |

| Byproducts | Isoamylene, isomers | HCl (neutralized) | Minimal |

| Scalability | High | Moderate | Low |

Analytical Validation

Critical to all methods is verifying the structural integrity of the product, particularly the preservation of the undecenoic acid’s double bond.

Spectroscopic Techniques

-

¹H NMR : Characteristic signals include a triplet at δ 4.05–4.15 ppm (ester –OCH₂–), a multiplet at δ 5.30–5.45 ppm (allylic protons), and a doublet of doublets at δ 6.85–7.00 ppm (α,β-unsaturated protons).

-

GC-MS : The molecular ion peak at m/z 238 (C₁₅H₂₆O₂⁺) confirms the molecular weight, while fragments at m/z 99 ([C₅H₁₁O]⁺) and m/z 139 ([C₉H₁₅O₂]⁺) validate the ester linkage.

Purity Assessment

Residual isoamyl alcohol and undecenoic acid are quantified via gas chromatography with flame ionization detection (GC-FID). Acceptable impurity levels for industrial applications are typically <1%.

Industrial Considerations

Large-scale production favors acid-catalyzed esterification due to its cost-effectiveness and established infrastructure. However, the acyl chloride method is preferred for high-purity pharmaceutical intermediates. Enzymatic routes, though environmentally benign, require further development to compete economically.

Q & A

Q. How can researchers optimize reaction conditions for large-scale synthesis without compromising stereochemical integrity?

- Methodological Answer : Conduct Design of Experiments (DoE) to evaluate factors like catalyst loading, solvent polarity, and mixing efficiency. Use response surface methodology (RSM) to identify optimal conditions. Monitor stereochemistry via polarimetry or chiral HPLC . Scale-up using continuous-flow reactors to enhance heat/mass transfer and minimize side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.